Coumarin-7-pinacolboronate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Coumarin-7-pinacolboronate, also known as CBE, is an ester form of coumarin boronic acid (CBA) with better solubility . It can be used to detect peroxynitrite, hypochlorous acid, and hydrogen peroxide . It is a novel, water-soluble umbelliferone-based fluorescent probe .

Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest in recent years. One-pot synthesis of coumarin derivatives from different starting materials using nanoparticles has been reported . The new coumarin derivatives were chemically synthesized from 4-hydroxycoumarin .

Molecular Structure Analysis

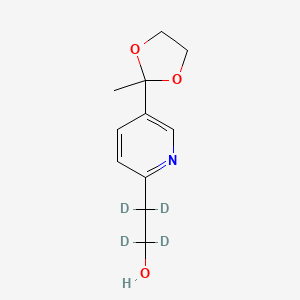

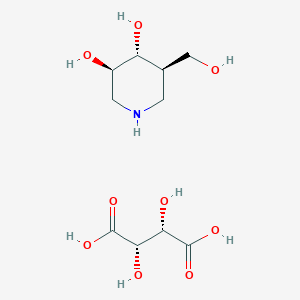

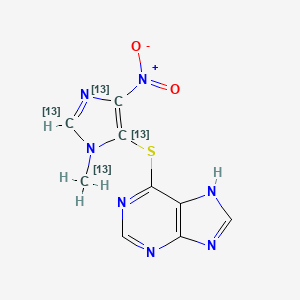

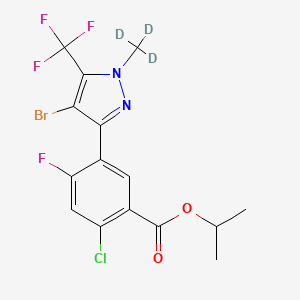

The molecular formula of Coumarin-7-pinacolboronate is C15H17BO4 . The InChI is 1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 . The Canonical SMILES is B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C=CC(=O)O3 .

Physical And Chemical Properties Analysis

The molecular weight of Coumarin-7-pinacolboronate is 272.11 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count . The exact mass and monoisotopic mass are 272.1219892 g/mol . The topological polar surface area is 44.8 Ų .

科学的研究の応用

Anti-mitotic Potential in Cancer Chemotherapy : A synthetic coumarin-based compound, 7-diethylamino-3(2'-benzoxazolyl)-coumarin, demonstrated anti-mitotic potential against drug-resistant cancer cells, suggesting its potential as a novel microtubule inhibitor for chemotherapy (N. Kim et al., 2012).

Antitumor Activities : Coumarin and its metabolite, 7-hydroxy-coumarin, inhibited cell proliferation in various human tumor cell lines, showcasing their potential in cancer treatment (U. S. Weber et al., 1998).

Breast Cancer Chemotherapy : Several coumarin derivatives, including coumarin sulfamates (COUMATES), showed potential in breast cancer chemotherapy due to their sulfatase and aromatase inhibitory activities (M. Musa et al., 2008).

Kinetic Study in Respiratory Treatment : A study on guaco metabolites identified an alternative route of coumarin metabolism in humans, contributing to the understanding of its use in treating respiratory diseases (J. C. Gasparetto et al., 2015).

Biodynamic Agents with Versatile Applications : Coumarins have shown potential as biodynamic agents with applications in anti-microbial, anti-HIV, anti-cancer, lipid-lowering, anti-oxidant, and anti-coagulation therapies (M. Kulkarni et al., 2006).

Treatment of Multidrug Resistance in Cancer : A coumarin derivative exhibited high affinity for dopamine and serotonin receptors, suggesting its potential as a novel class of drugs for schizophrenia, and possibly for treating certain types of cancer (Yin Chen et al., 2013).

Synthesis and Biological Evaluation in Medicinal Chemistry : The review highlights the importance of coumarins in medicinal chemistry, including their natural sources, metabolites, biological evaluations, and synthetic approaches (Francesca Annunziata et al., 2020).

Anti-Inflammatory Applications : 4-Hydroxy-7-Methoxycoumarin demonstrated significant anti-inflammatory effects in LPS-stimulated RAW264.7 cells, suggesting its potential for treating inflammatory diseases (J. Kang & C. Hyun, 2020).

Electrochemistry in Medicinal Applications : A study on the interaction between coumarins and the copper metal ion provided insights into the medicinal applications of metal complexes using coumarins (Pedro H.L. Ferreira et al., 2022).

Therapeutic Role in Cancer Treatment : This paper reviewed recent studies of coumarins and coumarin-related compounds, emphasizing their therapeutic importance in cancer therapy (A. Lacy & R. O’Kennedy, 2004).

Safety And Hazards

While specific safety and hazard information for Coumarin-7-pinacolboronate is not available, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, coumarin, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

将来の方向性

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry. Coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders . Further investigations are necessitated to study the bioavailability of different coumarins which already showed good biological activities in previous studies .

特性

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNRAQZLNMHAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675779 |

Source

|

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin-7-pinacolboronate | |

CAS RN |

190788-61-5 |

Source

|

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

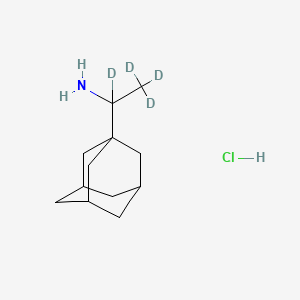

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)